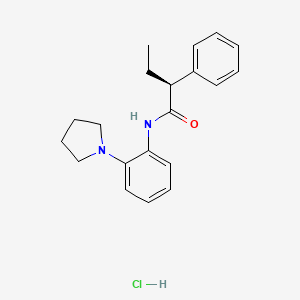
ML252
- 点击 快速询问 获取最新报价。
- 提供有竞争力价格的高质量产品,您可以更专注于研究。
描述
ML252,也称为(S)-2-苯基-N-(2-(吡咯烷-1-基)苯基)丁酰胺,是一种对电压门控钾通道Kv7.2 (KCNQ2) 的强效和选择性抑制剂。 该化合物能够穿透血脑屏障,并对Kv7.2表现出显著的选择性,使其成为神经科学研究中宝贵的工具 .
科学研究应用
ML252 具有广泛的科学研究应用:
作用机制
ML252通过选择性抑制Kv7.2电压门控钾通道发挥其作用。 这种抑制是通过与通道孔中的特定色氨酸残基结合而发生的,这也是其他孔靶向激活剂(如雷替加宾和ML213)的结合位点 . This compound对Kv7.2通道的抑制增加了神经元兴奋性,使其成为研究神经元功能和潜在治疗干预的宝贵工具 .
生化分析
Biochemical Properties
ML252 plays a crucial role in biochemical reactions, particularly as an inhibitor of KV7.2 voltage-gated potassium channels . It interacts with these channels and inhibits their function, displaying a selectivity that is more than 40-fold for KV7.2 over KV7.1 channels . The nature of these interactions involves the binding of this compound to the channels, resulting in their inhibition .
Cellular Effects
This compound has profound effects on various types of cells and cellular processes. It influences cell function by inhibiting the KV7.2 voltage-gated potassium channels, which are critical regulators of neuronal excitability . This inhibition can impact cell signaling pathways, gene expression, and cellular metabolism .
Molecular Mechanism
The mechanism of action of this compound involves its binding interactions with KV7.2 voltage-gated potassium channels . It exerts its effects at the molecular level by inhibiting these channels, leading to changes in gene expression and cellular metabolism .
Metabolic Pathways
This compound is involved in metabolic pathways related to the function of KV7.2 voltage-gated potassium channels . It interacts with these channels and can potentially affect metabolic flux or metabolite levels .
Transport and Distribution
It is known to interact with KV7.2 voltage-gated potassium channels
Subcellular Localization
It is known to interact with KV7.2 voltage-gated potassium channels
准备方法
合成路线和反应条件
ML252的合成涉及几个关键步骤:
酰胺键的形成: 起始原料2-苯基丁酸与2-(吡咯烷-1-基)苯胺在偶联剂如N,N'-二环己基碳酰二亚胺(DCC)和4-二甲氨基吡啶(DMAP)存在下反应形成酰胺键。
纯化: 粗产品通过柱色谱纯化以获得高纯度的所需化合物。
工业生产方法
虽然this compound的具体工业生产方法尚未广泛公开,但一般方法将涉及扩大上述合成路线。 这将包括优化反应条件,使用更大的反应容器,并采用工业规模的纯化技术,例如重结晶或大规模色谱法。
化学反应分析
反应类型
ML252主要经历以下类型的反应:
氧化: this compound可以在特定条件下被氧化,尽管详细的氧化途径尚未得到广泛的记录。
还原: 该化合物可以发生还原反应,特别是在酰胺官能团处。
取代: this compound可以参与取代反应,尤其是在芳环上。
常见试剂和条件
氧化: 可以使用常见的氧化剂,例如高锰酸钾或三氧化铬。
还原: 通常使用还原剂,如氢化铝锂或硼氢化钠。
取代: 可以在受控条件下使用如溴或硝酸等试剂进行亲电芳香取代。
主要产物
从这些反应中形成的主要产物取决于所使用的具体条件和试剂。 例如,氧化可能会生成羧酸或酮,而还原可能会生成胺或醇。
相似化合物的比较
类似化合物
雷替加宾: 一种用于治疗癫痫的Kv7通道激活剂。
ML213: 另一种与ML252具有相似结合位点的Kv7通道抑制剂。
ICA-069673: 一种靶向电压传感器而非孔的Kv7通道激活剂。
This compound的独特性
This compound的独特性在于其对Kv7.2通道相对于其他钾通道的高选择性及其穿透血脑屏障的能力。 这种选择性和血脑屏障穿透性使其特别适用于研究Kv7.2通道的生理作用以及探索神经系统疾病的潜在治疗应用 .
属性
IUPAC Name |
(2S)-2-phenyl-N-(2-pyrrolidin-1-ylphenyl)butanamide;hydrochloride |
Source


|
|---|---|---|
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI |
InChI=1S/C20H24N2O.ClH/c1-2-17(16-10-4-3-5-11-16)20(23)21-18-12-6-7-13-19(18)22-14-8-9-15-22;/h3-7,10-13,17H,2,8-9,14-15H2,1H3,(H,21,23);1H/t17-;/m0./s1 |
Source


|
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI Key |
XBYCQOZNTLUEDX-LMOVPXPDSA-N |
Source


|
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Canonical SMILES |
CCC(C1=CC=CC=C1)C(=O)NC2=CC=CC=C2N3CCCC3.Cl |
Source


|
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Isomeric SMILES |
CC[C@@H](C1=CC=CC=C1)C(=O)NC2=CC=CC=C2N3CCCC3.Cl |
Source


|
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Formula |
C20H25ClN2O |
Source


|
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Weight |
344.9 g/mol |
Source


|
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Q1: What is the mechanism of action of ML252 and how does it impact neuronal excitability?
A: this compound functions as a pore-targeted inhibitor of Kv7.2/Kv7.3 voltage-gated potassium channels. [] These channels are crucial for regulating neuronal excitability. By binding to a specific tryptophan residue (W236 in Kv7.2 and W265 in Kv7.3) within the channel pore, this compound prevents the flow of potassium ions, leading to increased neuronal excitability. [] This interaction site within the pore overlaps with the binding site of certain Kv7 activators, like ML213, leading to competitive interactions between these compounds. []
Q2: How does the structure of this compound influence its activity as a Kv7.2 channel modulator?
A: Interestingly, minor structural modifications to this compound can drastically alter its activity profile on Kv7.2 channels. Replacing the ethyl group of this compound with a hydrogen atom converts the compound from a potent antagonist (inhibitor) to an agonist (activator). [] This highlights the critical role of even subtle structural features in determining the compound's interaction with the channel and its subsequent functional effects. This sensitivity to structural changes underscores the importance of structure-activity relationship (SAR) studies in understanding and optimizing the pharmacological properties of this compound and related compounds. []
Q3: What experimental evidence supports the in vivo activity of this compound on neuronal activity?
A: Studies utilizing transgenic zebrafish larvae expressing a genetically encoded calcium indicator (CaMPARI) provide compelling evidence for this compound's in vivo activity. [] These studies demonstrated that this compound effectively increases neuronal activity in living organisms, consistent with its inhibitory effects on Kv7 channels observed in vitro. [] Moreover, the in vivo experiments further validated the competitive interaction between this compound and the pore-targeted Kv7 activator ML213, as co-administration of ML213 effectively suppressed the this compound-induced increase in neuronal activity. [] This highlights the potential of utilizing this compound as a tool to study Kv7 channel function in vivo and screen for novel compounds targeting these channels.
体外研究产品的免责声明和信息
请注意,BenchChem 上展示的所有文章和产品信息仅供信息参考。 BenchChem 上可购买的产品专为体外研究设计,这些研究在生物体外进行。体外研究,源自拉丁语 "in glass",涉及在受控实验室环境中使用细胞或组织进行的实验。重要的是要注意,这些产品没有被归类为药物或药品,他们没有得到 FDA 的批准,用于预防、治疗或治愈任何医疗状况、疾病或疾病。我们必须强调,将这些产品以任何形式引入人类或动物的身体都是法律严格禁止的。遵守这些指南对确保研究和实验的法律和道德标准的符合性至关重要。
![(2'S,3R)-2'-[3-[(E)-2-[4-[[(2S,6R)-2,6-dimethylmorpholin-4-yl]methyl]phenyl]ethenyl]-2,3,3a,4,5,6,7,7a-octahydro-1H-indazol-6-yl]-5-methoxyspiro[1H-indole-3,1'-cyclopropane]-2-one](/img/structure/B560386.png)
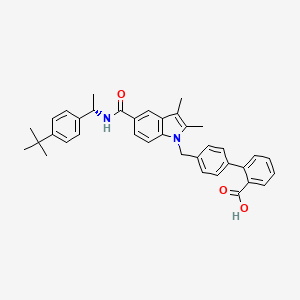

![N-(2-chlorophenyl)-6-piperidin-4-ylimidazo[1,2-a]pyridine-3-carboxamide;oxalic acid](/img/structure/B560391.png)
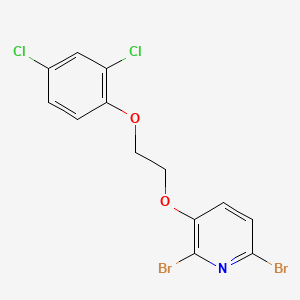
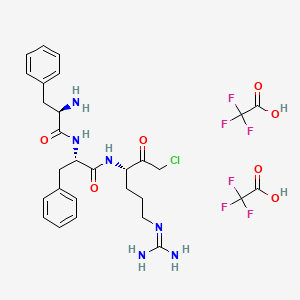
![(1S)-1,5-anhydro-1-C-[4-chloro-3-[(4-ethoxyphenyl)methyl]phenyl]-D-galactitol](/img/structure/B560394.png)
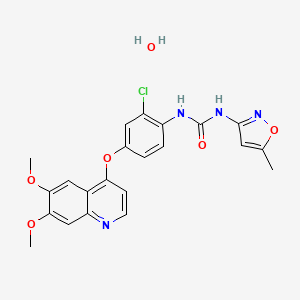
![[Ala2,8,9,11,19,22,24,25,27,28]-VIP](/img/structure/B560399.png)
![(6S,6aS)-4-methylsulfonyl-1-[(E)-4-piperidin-1-ylbut-2-enoyl]-6-propan-2-yl-3,3a,6,6a-tetrahydro-2H-pyrrolo[3,2-b]pyrrol-5-one;hydrochloride](/img/structure/B560401.png)
![(2E,4E)-Hexa-2,4-dienoic acid {(S)-2-[(S)-2-methyl-1-((3R,4S)-4-methyl-2,5-dioxo-pyrrolidine-3-carbonyl)-propylcarbamoyl]-1-phenyl-ethyl}-amide](/img/structure/B560402.png)
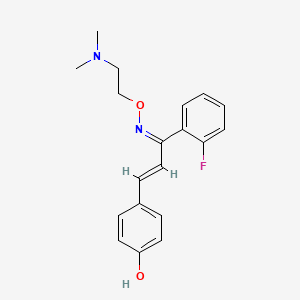
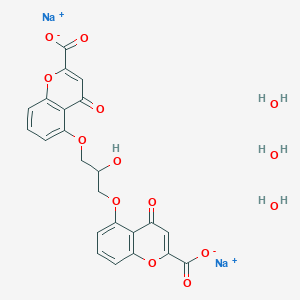
![(3S)-N-[(2S)-1-(cyclohexylmethylamino)-5-(diaminomethylideneamino)-1-oxopentan-2-yl]-2-(4-oxo-4-phenylbutanoyl)-3,4-dihydro-1H-isoquinoline-3-carboxamide;hydrochloride](/img/structure/B560410.png)
